2-Bromopropionitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

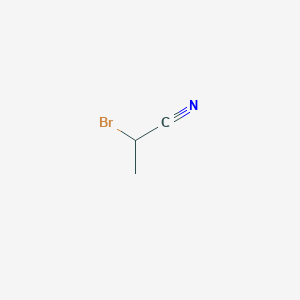

Structure

3D Structure

特性

IUPAC Name |

2-bromopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNYHMRMZOGVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941245 | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19481-82-4 | |

| Record name | Propanenitrile, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopropionitrile: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of 2-bromopropionitrile for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as α-bromopropionitrile, is a colorless liquid characterized by a strong, pungent odor.[1] It is an organic compound with significant applications as an intermediate in various organic synthesis reactions, including the production of pharmaceuticals and pesticides.[1]

| Identifier | Value |

| IUPAC Name | 2-Bromopropanenitrile |

| Synonyms | (±)-2-Bromopropionitrile, α-Bromopropionitrile[2][3] |

| CAS Number | 19481-82-4[2] |

| Molecular Formula | C₃H₄BrN[1][4][5] |

| Linear Formula | CH₃CH(Br)CN[2] |

| SMILES String | CC(Br)C#N[2] |

| InChI | 1S/C3H4BrN/c1-3(4)2-5/h3H,1H3[2] |

| InChI Key | PYNYHMRMZOGVML-UHFFFAOYSA-N[2] |

| Property | Value |

| Molecular Weight | 133.97 g/mol [2][5] |

| Appearance | Colorless liquid[1] |

| Density | 1.55 g/mL at 25 °C[1][2][6] |

| Boiling Point | 68-69 °C at 50 mmHg[1][2][6] |

| Flash Point | 58 °C (136.4 °F) - closed cup[2] |

| Refractive Index | n20/D 1.461[1][2][6] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol, benzene, and dichloromethane.[1] |

graph 2_Bromopropionitrile_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=12, fontname="sans-serif", color="#5F6368"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,0.866!"]; Br [pos="1.8,-1!"]; N [pos="-1,0!"]; H1 [pos="2.2,1.8!"]; H2 [pos="3.5,0.866!"]; H3 [pos="2.2,-0.1!"]; H4 [pos="1.8,0.5!"];

// Bonds C1 -- N [label="", style=bold, len=0.8]; C1 -- N [label="", style=bold, len=0.8, headport="n", tailport="n"]; C1 -- N [label="", style=bold, len=0.8, headport="s", tailport="s"]; C1 -- C2; C2 -- C3; C2 -- Br; C2 -- H4; C3 -- H1; C3 -- H2; C3 -- H3; }

Caption: 2D structure of this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon atom bonded to the bromine and the nitrile group.

One notable application is its use as an initiator in activators generated by electron transfer for atom transfer radical polymerization (AGET ATRP) of acrylonitrile, a reaction catalyzed by a Yb-based catalyst.[6]

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent use in a nucleophilic substitution reaction. These methods are based on established chemical principles.

This protocol describes the direct bromination of propionitrile (B127096) at the alpha-position using N-bromosuccinimide (NBS) under radical conditions.[7]

Materials:

-

Propionitrile

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, UV lamp

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propionitrile (1.0 equivalent) in carbon tetrachloride.[7]

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator.[7]

-

Heat the mixture to reflux under an inert atmosphere while irradiating with a UV lamp to initiate the radical reaction.[7]

-

Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the succinimide (B58015) byproduct.[7]

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.[7]

Caption: Experimental workflow for the synthesis of this compound.

This protocol demonstrates a typical Sₙ2 reaction using this compound as the electrophile to synthesize 2-azidopropionitrile.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the mixture at an elevated temperature (e.g., 60°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Perform a work-up by diluting with ethyl acetate and washing with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved through column chromatography if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][8]

Hazard Classifications:

-

Flammable liquid (Category 3)[2]

-

Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[1][2]

-

May cause respiratory irritation (STOT SE 3)[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][8][9]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[1][8][9]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter for organic vapors if inhalation risk exists.[2]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][10]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][9]

In case of exposure, immediately flush eyes or skin with plenty of water and seek medical attention.[1][9] If inhaled, move to fresh air.[8][9] If swallowed, contact a poison control center or doctor immediately.[8][9]

References

- 1. chembk.com [chembk.com]

- 2. 2-溴丙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C3H4BrN | CID 140538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanenitrile, 2-bromo-, (S)- | C3H4BrN | CID 71482799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19481-82-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | 19481-82-4 | FB59552 | Biosynth [biosynth.com]

An In-Depth Technical Guide to 2-Bromopropionitrile (CAS: 19481-82-4) for Researchers and Drug Development Professionals

Introduction: 2-Bromopropionitrile, with the CAS number 19481-82-4, is a versatile chemical intermediate that holds significant potential for applications in synthetic chemistry, particularly in the realms of polymer science and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6][7][8]

| Property | Value |

| CAS Number | 19481-82-4 |

| Molecular Formula | C₃H₄BrN |

| Molecular Weight | 133.97 g/mol [2][3][5] |

| Appearance | Colorless to light yellow liquid[4] |

| Density | 1.55 g/mL at 25 °C[2][4][5] |

| Boiling Point | 68-69 °C at 50 mmHg[2][4][5] |

| Flash Point | 58 °C (136.4 °F) - closed cup[2][5] |

| Refractive Index (n20/D) | 1.461[2][4][5] |

| Solubility | Soluble in many organic solvents such as ethanol, benzene, and dichloromethane; almost insoluble in water.[1] |

Spectroscopic Data for Characterization

For unequivocal identification and quality control, spectroscopic data is essential. Representative spectral information for this compound is provided below.

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | Chemical shifts are expected for the methine (CH) proton adjacent to the bromine and nitrile groups, and the methyl (CH₃) protons. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the nitrile carbon, the carbon bearing the bromine, and the methyl carbon can be observed. |

| Infrared (IR) | Characteristic absorption bands for the C≡N (nitrile) and C-Br stretching vibrations are key identifiers. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system[2][5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the α-bromo nitrile functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, providing a straightforward route to a diverse range of functionalized propionitrile (B127096) derivatives. This reactivity is fundamental to its application as a building block in organic synthesis.

Synthesis of Heterocyclic Compounds

A key application of α-bromo nitriles in medicinal chemistry is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents. This compound can serve as a precursor to various heterocyclic systems such as pyrazoles, imidazoles, and triazoles.

Experimental Protocol: General Synthesis of Pyrazole (B372694) Derivatives

The following is a representative protocol for the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

-

Reaction Setup: To a solution of a suitable hydrazine (B178648) derivative (1.0 eq.) in an appropriate solvent (e.g., ethanol, acetic acid) is added this compound (1.1 eq.).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired pyrazole derivative.

Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[4]

Experimental Protocol: ATRP of Acrylonitrile (B1666552)

The following protocol is adapted from the literature for the ATRP of acrylonitrile using this compound as an initiator.

-

Catalyst Preparation: A Schlenk flask is charged with CuBr (1.0 eq.) and a ligand such as 2,2'-bipyridine (B1663995) (2.0 eq.). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

-

Reaction Mixture: A deoxygenated solvent (e.g., ethylene (B1197577) carbonate) is added to the flask, followed by the monomer (acrylonitrile, e.g., 100 eq.).

-

Initiation: this compound (1.0 eq.) is added via syringe.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 40-60 °C) and stirred. Samples are taken periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).

-

Termination: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then precipitated, filtered, and dried.

Potential in Drug Discovery and Development

While direct use of this compound in marketed drugs is not widely documented in public literature, its value lies in its role as a versatile building block for the synthesis of novel bioactive molecules. The nitrile group is a common pharmacophore in many approved drugs, and the ability to introduce it with an adjacent reactive handle for further elaboration makes this compound a valuable tool for medicinal chemists.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a hypothetical workflow for utilizing a building block like this compound in a small molecule drug discovery program.

Potential Biological Activities of Derived Scaffolds:

The heterocyclic cores that can be synthesized from this compound are known to exhibit a wide range of biological activities.

| Heterocyclic Core | Potential Biological Activities |

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial[4][9][10] |

| Pyrimidines | Antibacterial, Antifungal, Antiviral, Anticancer[3][5][7][11][12] |

| Triazoles | Antifungal, Anticancer, Antiviral[1][6][13][14][15] |

Researchers can leverage the reactivity of this compound to synthesize libraries of these and other heterocyclic compounds for screening against various biological targets, such as enzymes (e.g., kinases, proteases) and receptors, in the search for new therapeutic agents.

Conclusion

This compound is a valuable and reactive chemical intermediate with established applications in polymer chemistry and significant potential in medicinal chemistry and drug discovery. Its ability to serve as a precursor to a wide variety of functionalized molecules, particularly nitrogen-containing heterocycles, makes it a powerful tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective utilization in a research and development setting. This guide provides a foundational resource for scientists and researchers looking to explore the synthetic possibilities offered by this versatile building block.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes | MDPI [mdpi.com]

- 7. heteroletters.org [heteroletters.org]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. [PDF] Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 15. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical Properties of 2-Bromopropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical properties of 2-Bromopropionitrile (α-bromopropionitrile), a key reagent in various organic syntheses. The information presented herein is intended to support laboratory research, chemical process development, and safety assessments.

Chemical Identity

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for handling, storage, and application in experimental settings.

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid | Ambient |

| Form | Liquid | 25 °C |

| Density | 1.55 g/mL[4][5] | 25 °C |

| Boiling Point | 68-69 °C[4][5] | 50 mmHg |

| Refractive Index | 1.461[4][5] | 20 °C |

| Flash Point | 58 °C (136.4 °F) | Closed Cup |

| Solubility | Almost insoluble in water; Soluble in many organic solvents (e.g., ethanol, benzene, dichloromethane)[5] | Standard |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for the key experiments cited.

3.1. Density Determination

-

Principle: Density is the mass of a substance per unit volume. For liquids, this is typically determined using a pycnometer or a digital density meter.

-

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C until thermal equilibrium is reached.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

Calculate the density using the following formula: ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water where ρ is density and m is mass.

-

3.2. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

-

-

Procedure:

-

Assemble the vacuum distillation apparatus.

-

Place a small volume of this compound in the distillation flask along with boiling chips.

-

Position the thermometer bulb just below the side arm of the distillation flask.

-

Gradually apply vacuum to the system and record the pressure using the manometer.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This is the boiling point at the recorded pressure.

-

3.3. Refractive Index Measurement

-

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

-

Dropper

-

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature of 20 °C.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and adjust the light source.

-

Manipulate the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

This guide provides essential physical property data and standardized methodologies for this compound, serving as a valuable resource for its safe and effective use in research and development.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound 97 19481-82-4 [sigmaaldrich.com]

- 4. This compound | 19481-82-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Propanenitrile, 2-bromo-, (S)- | C3H4BrN | CID 71482799 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Overview of 2-Bromopropionitrile: Properties and Synthesis

This guide provides a concise summary of the fundamental chemical properties of 2-bromopropionitrile, a key intermediate in various organic synthesis applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who require accurate data for experimental design and process implementation.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is foundational for all stoichiometric calculations and analytical characterizations.

| Identifier | Value | References |

| Molecular Formula | C₃H₄BrN | [1][2] |

| Linear Formula | CH₃CH(Br)CN | |

| Molecular Weight | 133.98 g/mol | [1][2] |

| CAS Number | 19481-82-4 | [1] |

Physicochemical Properties

Beyond its basic molecular formula and weight, the physical characteristics of this compound are critical for its handling, storage, and use in reactions.

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.55 g/mL at 25 °C |

| Boiling Point | 68-69 °C at 50 mmHg |

| Refractive Index | n20/D 1.461 |

| Solubility | Soluble in many organic solvents such as ethanol, benzene, and dichloromethane; almost insoluble in water. |

Synthesis and Applications

Synthesis: this compound can be synthesized by the reaction of propionitrile (B127096) with bromine under appropriate conditions. A common laboratory method involves the dropwise addition of propionitrile to dilute hydrochloric acid, followed by the addition of bromine water and acetic acid, which act as catalysts. The product is then isolated and purified through distillation.

Applications: As a versatile chemical intermediate, this compound is primarily utilized in organic synthesis. It serves as a precursor for the creation of more complex organic compounds, including pesticides and pharmaceuticals.[3] Additionally, it has been employed as an initiator in atom transfer radical polymerization (ATRP) reactions.[4]

Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound. This represents a logical sequence of steps rather than a detailed experimental protocol, as specific laboratory procedures may vary.

Disclaimer: The information provided is for educational and research purposes only. Due to the hazardous nature of this compound, all handling and synthesis should be conducted by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Synthesis of 2-Bromopropionitrile from Propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropionitrile from propionitrile (B127096). Due to the limited availability of a standardized, peer-reviewed protocol for this specific conversion, this document outlines the most chemically sound and probable synthetic route based on established organic chemistry principles: free-radical bromination. The guide details the proposed reaction mechanism, a comprehensive experimental protocol, and a framework for presenting quantitative data.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, utilized in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive bromine atom at the alpha position to a nitrile group, allows for a variety of subsequent nucleophilic substitution and elimination reactions. This guide focuses on the synthesis of this compound via the alpha-bromination of propionitrile, a readily available starting material. The most plausible and widely applicable method for this transformation is free-radical bromination using N-Bromosuccinimide (NBS) as the brominating agent.

Proposed Synthesis Pathway: Free-Radical Bromination

The synthesis of this compound from propionitrile can be effectively achieved through a free-radical chain reaction. This process involves three key stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to start the reaction, often with photochemical promotion (UV light).

Reaction Scheme:

CH₃CH₂CN + NBS --(Radical Initiator, hv)--> CH₃CH(Br)CN + Succinimide (B58015)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure for the free-radical bromination of propionitrile. Researchers should optimize the reaction conditions based on their specific laboratory setup and safety considerations.

Materials:

-

Propionitrile (CH₃CH₂CN)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Anhydrous Carbon Tetrachloride (CCl₄) or another suitable inert solvent

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

UV lamp (optional, but recommended)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propionitrile (1.0 eq.) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Initiation: Gently heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C). For enhanced initiation, irradiate the flask with a UV lamp.

-

Reaction Monitoring: The reaction is typically exothermic. Maintain a steady reflux and monitor the progress of the reaction by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on the surface. The reaction time can vary, but it is often in the range of 2-6 hours. Progress can also be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation. The boiling point of this compound is reported to be 68-69 °C at 50 mmHg.

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table provides a template for recording the quantitative data from the synthesis of this compound. The values provided are illustrative and should be replaced with experimental results.

| Parameter | Value | Units | Notes |

| Reactants | |||

| Propionitrile | 5.51 (0.1) | g (mol) | |

| N-Bromosuccinimide | 18.68 (0.105) | g (mol) | |

| AIBN | 0.33 (0.002) | g (mol) | |

| Carbon Tetrachloride | 200 | mL | Anhydrous |

| Reaction Conditions | |||

| Temperature | 77 | °C | Reflux |

| Reaction Time | 4 | hours | |

| Product | |||

| Crude Yield | - | g | |

| Purified Yield | - | g | |

| % Yield | - | % | |

| Physical Properties | |||

| Boiling Point | 68-69 @ 50 mmHg | °C | [1] |

| Density | 1.55 | g/mL at 25°C | [1] |

| Refractive Index (n²⁰/D) | 1.461 | [1] |

Safety Considerations

-

Propionitrile: Highly flammable and toxic. It can be absorbed through the skin and is harmful if swallowed or inhaled.

-

N-Bromosuccinimide: A lachrymator and an irritant. Handle with care in a well-ventilated fume hood.

-

Carbon Tetrachloride: A toxic and carcinogenic solvent. Use with extreme caution and appropriate personal protective equipment (PPE). Consider substituting with a less hazardous solvent if possible (e.g., acetonitrile).

-

AIBN/Benzoyl Peroxide: Can be explosive upon heating or friction. Handle with care.

-

This compound: A toxic and lachrymatory compound. Handle with appropriate PPE.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

References

A Technical Guide to the Physicochemical Properties of 2-Bromopropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2-bromopropionitrile, specifically its boiling point and density. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.

Quantitative Data Summary

The boiling point and density of this compound are crucial parameters for its handling, purification, and use in various chemical reactions. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Boiling Point | 68-69 °C | at 50 mmHg[1][2][3][4] |

| Density | 1.55 g/mL | at 25 °C[1][2][3][4] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following are detailed methodologies for these measurements.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small quantities of liquid and provides a reasonably accurate measurement.

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer with appropriate range

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.

-

Add a small magnetic stir bar to the test tube.

-

Position the test tube in the heating block on the hot plate stirrer and clamp it securely.

-

Clamp the thermometer and lower it into the test tube, ensuring the thermometer bulb is about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle agitation of the liquid.

-

Begin heating the sample.

-

Observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux. This is often visible as a ring of liquid.

-

Adjust the position of the thermometer so that its bulb is at the level of the refluxing ring for an accurate measurement.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

-

Record the temperature. It is important not to boil the sample to dryness.

-

After recording the boiling point, cease heating but allow the stirring to continue until the apparatus has cooled.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Apparatus:

-

A precise analytical balance

-

A volumetric flask or pycnometer of a known volume (e.g., 10 mL)

-

A pipette

-

A thermometer

Procedure:

-

Carefully clean and dry the volumetric flask or pycnometer.

-

Weigh the empty, dry flask on the analytical balance and record its mass (m1).

-

Using a pipette, carefully fill the flask with this compound up to the calibration mark.

-

Weigh the flask containing the liquid and record the mass (m2).

-

The mass of the liquid (m) is calculated as m = m2 - m1.

-

The volume of the liquid (V) is the known volume of the volumetric flask.

-

The density (ρ) is then calculated using the formula: ρ = m / V.

-

It is advisable to perform the measurement multiple times and calculate an average to ensure accuracy.

Experimental Workflow Visualization

The logical flow of the experimental determination of the boiling point and density of this compound is illustrated in the diagram below.

Caption: Workflow for boiling point and density determination.

References

Spectroscopic Profile of 2-Bromopropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopropionitrile (CAS No: 19481-82-4), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₄BrN, and its molecular weight is 133.97 g/mol .[1] The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound were acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.93 | Doublet | 7.0 | -CH₃ |

| 4.55 | Quartet | 7.0 | -CH(Br)- |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 21.5 | -CH₃ |

| 28.1 | -CH(Br)- |

| 117.5 | -CN |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2998 | Medium | C-H stretch (alkane) |

| 2946 | Medium | C-H stretch (alkane) |

| 2254 | Strong | C≡N stretch (nitrile) |

| 1448 | Medium | C-H bend (alkane) |

| 1386 | Medium | C-H bend (alkane) |

| 1248 | Strong | C-H bend (alkane) |

| 1113 | Strong | C-C stretch |

| 673 | Strong | C-Br stretch |

| 566 | Strong | C-C-N bend |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a fragmentation pattern consistent with its structure. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 135 | 5 | [M+2]⁺ (with ⁸¹Br) |

| 133 | 5 | [M]⁺ (with ⁷⁹Br) |

| 54 | 100 | [C₃H₄N]⁺ |

| 53 | 12 | [C₃H₃N]⁺ |

| 40 | 10 | [C₂H₂N]⁺ |

| 28 | 15 | [CH₂N]⁺ |

| 27 | 25 | [C₂H₃]⁺ |

| 26 | 20 | [C₂H₂]⁺ |

Experimental Protocols

The following sections outline the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A small quantity of this compound was dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation: A high-resolution NMR spectrometer was used to acquire both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm), which is referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat liquid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used to record the spectrum.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was prepared.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system was utilized for the analysis.

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated from the solvent on a capillary column. The separated compound then entered the mass spectrometer, where it was ionized by electron impact (EI). The resulting ions were separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed experimental workflows for NMR, IR, and MS analysis.

References

2-Bromopropionitrile as an Initiator in Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionitrile (BPN) is a highly efficient and versatile initiator primarily utilized in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. Its high activity makes it particularly suitable for the polymerization of a variety of monomers, most notably acrylonitrile (B1666552) and its copolymers. This technical guide provides a comprehensive overview of the use of this compound as a polymerization initiator, with a focus on its mechanism of action, experimental protocols, and applications in the synthesis of various polymeric materials.

Mechanism of Initiation in Atom Transfer Radical Polymerization (ATRP)

In ATRP, this compound serves as the source of the initial radical species. The polymerization is catalyzed by a transition metal complex, typically copper(I) or ytterbium(III) in its lower oxidation state, complexed with a suitable ligand. The initiation process involves the reversible transfer of the bromine atom from this compound to the metal catalyst. This process is illustrated in the following workflow.

Caption: ATRP initiation using this compound.

A variation of this process is Activators Generated by Electron Transfer (AGET) ATRP, which allows for the use of an air-stable catalyst precursor (e.g., a Yb(III) or Cu(II) complex). A reducing agent is added to the system to generate the active catalyst in situ.

Caption: AGET ATRP initiation with this compound.

Data Presentation: Polymer Synthesis with this compound

The following tables summarize quantitative data from various polymerization reactions initiated by this compound.

Table 1: ATRP of Acrylonitrile (AN)

| Catalyst System | Solvent | Temp. (°C) | [AN]₀/[BPN]₀/[Cat]₀/[Ligand]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| CuBr/bpy | Ethylene (B1197577) Carbonate | 44 | 100:1:0.1:0.3 | 23 | 38 | 2,060 (theor.) | 1.04 | [1] |

| CuBr/bpy | DMF | 44 | 40:1:0.1:0.3 | - | - | - | - | [1] |

| YbBr₃/bpy (AGET) | - | - | - | - | - | - | - | [2] |

Table 2: ATRP of Styrene (B11656) (St) and Acrylonitrile (AN) Copolymers

| Initiator | Catalyst System | Temp. (°C) | [St]₀:[AN]₀:[I]₀:[Cat]₀:[Ligand]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| BPN | CuBr/bpy | 90 | 30:20:1:0.33:0.5 | 4 | 75 | 4,100 | 1.15 | [3] |

| BPN | CuBr/PMDETA | 90 | 30:20:1:0.33:0.5 | 2.5 | 80 | 4,300 | 1.13 | [3] |

Table 3: ATRP of other Monomers

| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| n-Butyl Acrylate | BPN | CuCl/Cu(0)/bpy | - | - | - | - | - | [4] |

| Methyl Methacrylate (B99206) | BPN | Cu(II)TPMA/cHE | Ethanol | 50 | - | >30,000 | <1.2 | [5] |

Experimental Protocols

Protocol 1: ATRP of Acrylonitrile in Ethylene Carbonate[1]

Materials:

-

Acrylonitrile (AN), inhibitor removed

-

This compound (BPN)

-

Copper(I) bromide (CuBr), purified

-

Ethylene carbonate

-

Argon gas

-

Schlenk flask (50 mL)

-

Rubber septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

To a 50 mL Schlenk flask, add CuBr (2.28 x 10⁻² g, 1.60 x 10⁻⁴ mol), bpy (7.49 x 10⁻² g, 4.80 x 10⁻⁴ mol), and ethylene carbonate (25 g).

-

Seal the flask with a rubber septum and degas the mixture under vacuum.

-

Backfill the flask with argon.

-

Gently heat the flask to melt the ethylene carbonate (m.p. 37 °C).

-

Using a syringe, introduce acrylonitrile (10.0 mL, 1.52 x 10⁻² mol) and this compound (1.42 x 10⁻¹ mL, 1.60 x 10⁻³ mol) into the flask.

-

Immerse the reaction flask in a preheated oil bath at 44 °C and begin stirring.

-

Periodically, withdraw samples from the reaction mixture using a syringe for analysis.

-

For Size Exclusion Chromatography (SEC) analysis, dilute a portion of the sample with DMF and pass it through an alumina (B75360) column to remove the copper catalyst.

-

For precipitation, add the remainder of the sample to tetrahydrofuran (B95107) (THF).

-

Protocol 2: AGET ATRP of Acrylonitrile with a Yb-based Catalyst[2]

Materials:

-

Acrylonitrile (AN)

-

This compound (BPN)

-

Ytterbium(III) bromide (YbBr₃)

-

2,2'-Bipyridine (bpy)

-

Tin(II) bis(2-ethylhexanoate) (Sn(EH)₂) as a reducing agent

-

Reaction vessel suitable for polymerization in the presence of air

Procedure:

-

Combine acrylonitrile, this compound as the initiator, 2,2'-bipyridine as the ligand, and the YbBr₃ catalyst precursor in the reaction vessel.

-

Add tin(II) bis(2-ethylhexanoate) as the reducing agent to the mixture. The reaction can be carried out in the presence of air.

-

Monitor the polymerization progress. This system has been shown to increase the syndiotacticity of the resulting polyacrylonitrile.

-

The resulting polymer can be used as a macroinitiator for block copolymerization, for example, with methyl methacrylate, to produce block copolymers like PAN-b-PMMA.[2]

Protocol 3: Synthesis of Styrene-Acrylonitrile (SAN) Copolymers[3]

Materials:

-

Styrene (St), inhibitor removed

-

Acrylonitrile (AN), inhibitor removed

-

This compound (BPN)

-

Copper(I) bromide (CuBr), purified

-

2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Reaction vessel for bulk polymerization

Procedure:

-

Combine styrene and acrylonitrile in a molar ratio of approximately 63:37 (azeotropic composition).

-

Add this compound as the initiator.

-

Add the copper(I) bromide catalyst and the chosen ligand (bpy or PMDETA).

-

Conduct the polymerization in bulk at the desired temperature (e.g., 90 °C).

-

The resulting SAN copolymer will have a high degree of chain-end functionality, allowing for subsequent chain extension reactions to form block copolymers with monomers such as styrene, acrylates, or methyl methacrylate.[3]

Limitations and Side Reactions

While this compound is a highly effective initiator, certain limitations and potential side reactions should be considered:

-

Penultimate Unit Effect: In the polymerization of some monomers, such as methyl methacrylate (MMA), the reactivity of the dormant species formed after the addition of the first monomer unit can be significantly different from that of the initial initiator. This "penultimate unit effect" can lead to poor control over the polymerization in the early stages. To mitigate this, more active initiators like this compound are sometimes preferred over less active ones.[5]

-

Interaction with Monomer/Polymer: In the polymerization of acrylonitrile, the nitrile groups on the polymer can interact with the copper catalyst, which may affect the polymerization kinetics.[6]

-

Termination Reactions: As with all radical polymerizations, termination reactions between growing polymer chains can occur, although ATRP is designed to minimize these. These termination reactions can lead to a loss of chain-end functionality and a broadening of the molecular weight distribution.[7]

-

Catalyst Deactivation: The catalyst can be deactivated through various side reactions, which can slow down or stop the polymerization. The use of AGET ATRP helps to continuously regenerate the active catalyst.

Conclusion

This compound is a powerful and highly active initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers and copolymers. Its primary application lies in the controlled polymerization of acrylonitrile and the production of styrene-acrylonitrile copolymers. By understanding the underlying mechanisms and employing carefully designed experimental protocols, researchers can leverage the benefits of this compound to create a wide range of advanced polymeric materials with tailored properties for various applications, including in the fields of materials science and drug development.

References

- 1. Synthesis of Styrene−Acrylonitrile Copolymers and Related Block Copolymers by Atom Transfer Radical Polymerization | Semantic Scholar [semanticscholar.org]

- 2. Use of Yb-based catalyst for AGET ATRP of acrylonitrile to simultaneously control molecular mass distribution and tacticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atom transfer radical copolymerizationof acrylonitrile/n-butyl acrylate: Microstructure determination by two-dimensional nuclearmagnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Dual Reactivity of 2-Bromopropionitrile: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the nitrile group in 2-bromopropionitrile, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details the primary transformations of the nitrile functionality, including hydrolysis, reduction, and reactions with organometallic reagents, while also considering the profound influence of the adjacent α-bromo substituent. Due to the ambident nature of this molecule, this guide also addresses the reactivity at the C-Br bond, offering a comprehensive overview of its synthetic potential.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in this compound is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent electronic property is the foundation for its most common and synthetically valuable transformations. The presence of an electron-withdrawing bromine atom at the α-position is expected to further enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity compared to unsubstituted aliphatic nitriles.

Hydrolysis to 2-Bromopropionic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. The resulting product, 2-bromopropionic acid, is a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

Experimental Protocol (Acid-Catalyzed Hydrolysis - Generalized)

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) with a 5-10 M aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure. The crude 2-bromopropionic acid can be further purified by vacuum distillation.

Quantitative Data: Hydrolysis of Nitriles

While specific yield data for the hydrolysis of this compound is scarce, the hydrolysis of related nitriles generally proceeds in good to excellent yields.

| Nitrile | Conditions | Product | Yield (%) | Reference |

| Ethylene Cyanohydrin | 40% HBr, reflux | β-Bromopropionic Acid | 82-83 | [2] |

| Propionitrile | Dilute HCl, heat | Propionic Acid | High (General) | [1] |

| Benzonitrile | H₂SO₄/H₂O, heat | Benzoic Acid | >90 | General Textbook Data |

Spectroscopic Data for 2-Bromopropionic Acid

-

IR Spectrum: The infrared spectrum of 2-bromopropionic acid shows a characteristic broad absorption for the O-H stretch of the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[3][4][5]

-

¹H NMR Spectrum: The proton NMR spectrum typically shows a quartet for the proton at the α-carbon (adjacent to Br and COOH) and a doublet for the methyl protons.[3]

Reduction to 2-Bromo-1-propylamine

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic nitrogenous center, a common feature in many pharmaceuticals. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (Reduction with LiAlH₄ - Generalized)

The following is a general procedure for the reduction of a nitrile with lithium aluminum hydride.[6][7]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (excess, typically 1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (B95107) [THF]). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).

-

Work-up: A granular precipitate of aluminum salts should form. Filter the mixture and wash the precipitate thoroughly with the ether solvent.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-bromo-1-propylamine. Further purification can be achieved by distillation.

Quantitative Data: Reduction of Nitriles

Specific yields for the reduction of this compound were not found. However, the reduction of aliphatic nitriles with LiAlH₄ is generally a high-yielding reaction.

| Nitrile | Reducing Agent | Product | Yield (%) | Reference |

| General Aliphatic Nitrile | LiAlH₄ | Primary Amine | High | [8] |

| Adiponitrile | Ni-based Catalyst (H₂) | Aminocapronitrile | 50 (at 85% conversion) | [9] |

| Benzonitrile | Pd Catalyst (H₂) | Benzylamine | >98 (selectivity) | [10] |

Reaction with Organometallic Reagents

The reaction of nitriles with Grignard or organolithium reagents typically provides a route to ketones after hydrolysis of the intermediate imine. However, in the case of α-halo nitriles such as this compound, the reaction is more complex. The primary pathway is often a rapid halogen-metal exchange at the α-position, which is significantly faster than nucleophilic addition to the nitrile. This generates a reactive magnesiated nitrile intermediate in situ, which can then react with other electrophiles.

Experimental Protocol (Halogen-Metal Exchange and Aldehyde Addition - Generalized for α-Bromonitrile)

This protocol is based on the reaction of 2-bromobutanenitrile (B1610734) with a Grignard reagent followed by trapping with an aldehyde.

-

Grignard Formation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) from the corresponding alkyl halide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Halogen-Metal Exchange: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether and cool to -78 °C.

-

Addition: Slowly add the prepared Grignard reagent (1.1 eq.) to the cooled nitrile solution. Stir for an appropriate time (e.g., 1 hour) to allow for complete halogen-metal exchange.

-

Electrophilic Trap: Add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

-

Reaction & Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.

Reactivity at the α-Carbon

The carbon atom bearing the bromine is an electrophilic center and is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The choice of nucleophile/base and reaction conditions will determine the outcome.

-

Sₙ2 Reactions: Strong, non-basic nucleophiles can displace the bromide ion. For example, reaction with sodium azide (B81097) would be expected to yield 2-azidopropionitrile.

-

E2 Reactions: In the presence of a strong, sterically hindered base, elimination of HBr is likely to occur, yielding acrylonitrile.

Synthetic Applications in Heterocycle Synthesis

Nitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles through multicomponent reactions and cycloadditions. While specific examples utilizing this compound are not prevalent in the searched literature, its bifunctional nature makes it a promising candidate for diversity-oriented synthesis. The nitrile can act as a building block for pyrimidines, triazoles, and other heterocycles, while the bromo-substituent can be used for subsequent functionalization or ring-closure reactions.[11][12][13]

Visualized Reaction Pathways and Workflows

Reaction Pathways of the Nitrile Group

Caption: Key Transformations of the Nitrile Group in this compound.

Dominant Reaction Pathway with Grignard Reagents

Caption: Halogen-Metal Exchange Pathway with Grignard Reagents.

General Experimental Workflow for Nitrile Reduction

Caption: Generalized Workflow for LiAlH₄ Reduction.

Conclusion

This compound is a potent synthetic intermediate characterized by two distinct reactive centers. The nitrile group can be readily converted into a carboxylic acid or a primary amine using standard synthetic methodologies. However, its reactivity with organometallic reagents is dominated by the influence of the α-bromo substituent, leading to halogen-metal exchange as the primary reaction pathway. This dual reactivity makes this compound a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Further research into its application in multicomponent and cycloaddition reactions could unveil novel synthetic routes to diverse heterocyclic scaffolds.

References

- 1. 2-ブロモプロピオニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Bromopropionic acid(598-72-1) IR Spectrum [chemicalbook.com]

- 4. 2-Bromopropanoic acid [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromopropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-bromopropionitrile, focusing on the identification and characterization of its electrophilic and nucleophilic centers. Understanding these sites is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing new chemical entities in the pharmaceutical and materials sciences. This document integrates theoretical principles with practical experimental considerations to serve as a valuable resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₄BrN, is an α-haloalkanenitrile. Its structure consists of a propane (B168953) backbone substituted with a bromine atom and a nitrile group on the second carbon. This unique arrangement of functional groups dictates its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19481-82-4 | [1][2] |

| Molecular Formula | C₃H₄BrN | [2][3] |

| Molecular Weight | 133.97 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 68-69 °C / 50 mmHg | [1][4] |

| Density | 1.55 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.461 | [1][4] |

| SMILES | CC(Br)C#N | [1] |

Theoretical Analysis of Reactive Sites

The reactivity of this compound is best understood by examining its electronic structure through the lens of established chemical theories, including inductive effects, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP).

Inductive Effects and Polarization

The presence of two highly electronegative atoms, bromine and nitrogen, profoundly influences the electron distribution within the molecule.

-

Electrophilic Site : The bromine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom (C2) via the inductive effect. This C-Br bond is highly polarized (Cᵟ⁺-Brᵟ⁻), rendering the C2 carbon electron-deficient and thus the primary electrophilic center . This site is highly susceptible to attack by nucleophiles.[5]

-

Nucleophilic Site : The nitrogen atom of the nitrile group possesses a lone pair of electrons. This region of high electron density serves as the primary nucleophilic center , capable of attacking electrophiles. The π-bonds of the nitrile group can also exhibit nucleophilic character in certain reactions.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

-

LUMO (Lowest Unoccupied Molecular Orbital) : The LUMO represents the ability of a molecule to accept electrons. For this compound, the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond. A nucleophile will donate its electrons into this orbital, leading to the cleavage of the C-Br bond. The energy of the LUMO is a key indicator of electrophilicity; a lower LUMO energy corresponds to a more reactive electrophile.[8]

-

HOMO (Highest Occupied Molecular Orbital) : The HOMO represents the ability of a molecule to donate electrons. The HOMO of this compound is primarily associated with the lone pair of electrons on the nitrogen atom of the nitrile group. Electrophiles will interact with this orbital. The energy of the HOMO is a measure of nucleophilicity; a higher HOMO energy indicates a more reactive nucleophile.[6]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's overall kinetic stability. A smaller gap suggests higher reactivity.[7][9]

Table 2: Theoretical Reactivity Descriptors for this compound

| Descriptor | Significance for this compound |

| HOMO Location | Primarily on the nitrogen lone pair, indicating the main nucleophilic site. |

| LUMO Location | Primarily on the σ* orbital of the C-Br bond, indicating the main electrophilic site (C2). |

| HOMO-LUMO Gap (ΔE) | Determines overall reactivity. A smaller gap implies higher reactivity in pericyclic reactions and greater polarizability. |

| Molecular Electrostatic Potential (MEP) | A map would show a region of positive potential (blue) near the C2-H group, confirming its electrophilicity, and a region of strong negative potential (red) near the nitrogen atom, confirming its nucleophilicity. |

Key Reactions and Experimental Protocols

The dual electrophilic and nucleophilic nature of this compound makes it a versatile reagent. Its most common application is as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution (Sₙ2) Reaction

The primary electrophilic site at C2 is highly susceptible to Sₙ2 reactions. Strong nucleophiles readily displace the bromide leaving group. A representative reaction is the synthesis of 2-azidopropionitrile using sodium azide (B81097).

Experimental Protocol: Synthesis of 2-Azidopropionitrile

This protocol is adapted from established procedures for similar α-bromo nitriles and primary alkyl halides.[5][10]

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (to achieve an approximate concentration of 0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C. Stir the mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3x volume of DMF).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-azidopropionitrile, can be purified by vacuum distillation if necessary.

-

-

Safety Note: this compound is toxic and lachrymatory. Sodium azide is highly toxic and can form explosive heavy metal azides. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Conclusion

This compound is a bifunctional molecule with distinct and predictable sites of reactivity. The carbon atom bonded to the bromine (C2) is the primary electrophilic center due to strong inductive withdrawal, making it an excellent substrate for Sₙ2 reactions. The nitrogen atom of the nitrile group, with its lone pair of electrons, serves as the principal nucleophilic site. A thorough understanding of these reactive centers, guided by FMO theory and an analysis of electrostatic potential, allows researchers to effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules for drug discovery and materials science applications.

References

- 1. 2-ブロモプロピオニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. Propanenitrile, 2-bromo-, (S)- | C3H4BrN | CID 71482799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19481-82-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: The Versatile Role of 2-Bromopropionitrile in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols: 2-Bromopropionitrile in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromopropionitrile as a versatile starting material in the synthesis of agrochemicals. While direct applications of this compound are not extensively documented in publicly available literature for major commercial agrochemicals, its chemical structure allows for its use in the synthesis of potent herbicides through a series of well-established chemical transformations. This document outlines a detailed synthetic pathway for the preparation of a propanamide herbicide, structurally analogous to commercial products like Napropamide, using this compound as the initial building block.

Introduction

This compound is a bifunctional molecule containing both a nitrile group and a bromine atom on an aliphatic backbone. This combination of functional groups makes it a reactive and adaptable intermediate for organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, which can then be converted into an amide. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, such as in the Williamson ether synthesis, to introduce aryloxy or alkoxy groups.

This application note will focus on a four-step synthesis of N,N-diethyl-2-(1-naphthyloxy)propanamide, a potent herbicide, starting from this compound. Each step is detailed with a comprehensive experimental protocol, and all quantitative data is summarized for clarity.

Synthetic Pathway Overview

The proposed synthetic route from this compound to the target herbicide is illustrated below. The pathway involves four key transformations:

-

Hydrolysis of the nitrile to a carboxylic acid.

-

Acyl Halogenation to convert the carboxylic acid to a more reactive acyl chloride.

-

Amidation with a secondary amine to form the corresponding amide.

-

Williamson Ether Synthesis to introduce the aryloxy moiety.

Caption: Synthetic pathway from this compound to the target herbicide.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2-Bromopropionic Acid

This procedure outlines the conversion of the nitrile group in this compound to a carboxylic acid through acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 50 mL of a 50% (v/v) aqueous sulfuric acid solution.

-

To this solution, add 13.4 g (0.1 mol) of this compound dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and transfer it to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromopropionic acid.

-